3,3'-Azobis(benzeneacetic acid)

Description

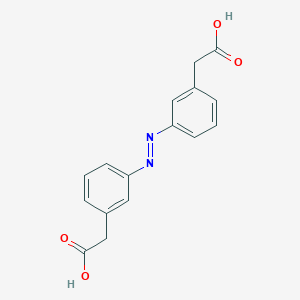

3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.

Properties

CAS No. |

133560-91-5 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |

InChI Key |

WBMIICFYKRWOBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

Synonyms |

3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:

Key Structural and Functional Comparisons:

Photoresponsiveness :

- 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .

- DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .

Biomedical Utility :

- 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .

- Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .

Stability and Reactivity :

- Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .

- ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .

Research Findings and Performance Metrics

- 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .

- Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .

- DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .

- ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.